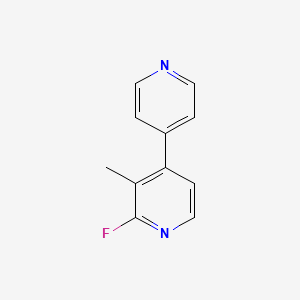

2-Fluoro-3-methyl-4,4'-bipyridine

Description

2-Fluoro-3-methyl-4,4'-bipyridine is a heterocyclic compound featuring two pyridine rings connected at the 4,4'-positions. The fluorine atom at the 2-position and the methyl group at the 3-position introduce distinct electronic and steric effects. Fluorine, being highly electronegative, acts as an electron-withdrawing group (EWG), while the methyl group serves as a weak electron-donating group (EDG). This combination modulates the compound’s redox activity, solubility, and coordination chemistry, making it relevant in materials science, catalysis, and electrochromic applications .

Properties

Molecular Formula |

C11H9FN2 |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

2-fluoro-3-methyl-4-pyridin-4-ylpyridine |

InChI |

InChI=1S/C11H9FN2/c1-8-10(4-7-14-11(8)12)9-2-5-13-6-3-9/h2-7H,1H3 |

InChI Key |

BUWFNWDCKALWFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1F)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Fluoro-3-methyl-4,4'-bipyridine

Direct Coupling of Substituted Pyridines

Ullmann-Type Coupling

A classic approach involves the Ullmann coupling of halogenated pyridine derivatives. For this compound, this would entail:

- Starting with 2-fluoro-3-methylpyridine and 4-bromopyridine.

- Employing a copper catalyst under elevated temperatures to promote C–C bond formation at the 4-position of each pyridine ring.

$$

\text{2-Fluoro-3-methylpyridine} + \text{4-bromopyridine} \xrightarrow[\text{Cu, ligand}]{\text{heat}} \text{this compound}

$$

- Direct and modular.

- Amenable to various substituents.

- Requires careful control of reaction conditions to avoid side reactions.

- Yields can be moderate due to steric hindrance or electronic effects.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

Another widely adopted method is the Suzuki-Miyaura cross-coupling:

- Boronic acid derivative of 2-fluoro-3-methylpyridine is coupled with 4-bromopyridine.

- Palladium catalyst and a suitable base (e.g., potassium carbonate) are used.

$$

\text{2-Fluoro-3-methylpyridine-4-boronic acid} + \text{4-bromopyridine} \xrightarrow[\text{Pd(0)}, \text{base}]{\text{solvent}} \text{this compound}

$$

- High selectivity and functional group tolerance.

- Scalable and widely used in industry.

- Synthesis of boronic acid intermediates may require additional steps.

Functional Group Transformation on Bipyridine Scaffolds

Electrophilic Substitution and Halogen Exchange

Starting from 3-methyl-4,4'-bipyridine, selective fluorination at the 2-position can be achieved via:

- Nitration to introduce a nitro group at the 2-position.

- Reduction to an amine, followed by diazotization and replacement with fluorine (Balz–Schiemann reaction).

- Nitration: 3-methyl-4,4'-bipyridine → 2-nitro-3-methyl-4,4'-bipyridine

- Reduction: Nitro to amine.

- Diazotization: Amine to diazonium salt.

- Fluorination: Diazonium salt to fluorine-substituted product.

- Allows late-stage introduction of fluorine, which is beneficial for controlling regioselectivity.

- Multi-step process with potential for lower overall yield.

- Requires careful handling of diazonium intermediates.

Nucleophilic Aromatic Substitution

Recent studies highlight the use of nucleophilic aromatic substitution (S$$_N$$Ar) to introduce fluorine:

- A nitro group at the 2-position of a methylated bipyridine is replaced by fluoride ion (e.g., cesium fluoride in dimethyl sulfoxide).

$$

\text{2-Nitro-3-methyl-4,4'-bipyridine} + \text{CsF} \rightarrow \text{this compound} + \text{CsNO}_2

$$

- Direct and efficient, often completed in a single step.

- Avoids hazardous diazonium chemistry.

- Requires a good leaving group (e.g., nitro) and electron-deficient aromatic system.

Ring-Assembly Methods (Kröhnke Synthesis)

The Kröhnke method involves the condensation of pyridine aldehydes with methyl ketones in the presence of ammonia or amines, followed by cyclization and oxidation. For unsymmetrical bipyridines:

- 2-fluoro-3-methylpyridine-4-carbaldehyde is condensed with 4-acetylpyridine.

$$

\text{2-Fluoro-3-methylpyridine-4-carbaldehyde} + \text{4-acetylpyridine} + \text{NH}_3 \rightarrow \text{this compound}

$$

- Versatile for preparing unsymmetrically substituted bipyridines.

- Good yields and functional group tolerance.

- Requires access to appropriately substituted starting materials.

Comparative Data Table

| Method | Key Reagents/Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Coupling | Cu catalyst, substituted pyridines | 40–60 | Direct, modular | Moderate yield, harsh conditions |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, halide | 60–85 | High selectivity, scalable | Boronic acid prep required |

| Electrophilic Substitution/Diazotization | Nitration, reduction, diazotization | 30–50 | Regioselective fluorine intro | Multi-step, hazardous intermediates |

| Nucleophilic Aromatic Substitution (S$$_N$$Ar) | Nitro precursor, CsF, DMSO | 35–60 | Efficient, fewer steps | Needs electron-deficient system |

| Kröhnke Ring-Assembly | Aldehyde, ketone, ammonia | 50–70 | Versatile, unsymmetrical products | Precursor synthesis |

Yields are representative and may vary depending on substrate and scale.

In-Depth Research Findings and Perspectives

- Recent Advances: The nucleophilic aromatic substitution pathway has gained traction due to its operational simplicity and avoidance of hazardous intermediates. It is particularly effective for introducing fluorine into electron-deficient pyridine systems.

- Industrial Relevance: Suzuki-Miyaura coupling remains the method of choice for large-scale synthesis, given its robustness and compatibility with a wide range of functional groups.

- Academic Interest: The Kröhnke synthesis is favored in academic settings for its versatility and ability to access a broad array of unsymmetrical bipyridines, including those with challenging substitution patterns.

- Functionalization Trends: Late-stage functionalization (e.g., fluorination or methylation after bipyridine assembly) is increasingly explored to streamline access to complex derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-4,4’-bipyridine can undergo various types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in a polar solvent.

Major Products

Oxidation: N-oxides of 2-Fluoro-3-methyl-4,4’-bipyridine.

Reduction: Reduced bipyridine derivatives.

Substitution: Substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

2-Fluoro-3-methyl-4,4'-bipyridine is utilized in scientific research across chemistry, biology, medicine, and materials science.

Chemistry

- Ligand in Coordination Chemistry It serves as a ligand in coordination chemistry for synthesizing metal complexes. The presence of both a fluorine atom and a methyl group can influence its chemical and physical properties, enhancing its stability, reactivity, and binding affinity. Compared to similar compounds like 2,2’-bipyridine and 4,4’-bipyridine, the substituents at the 2- and 3- positions affect its electronic properties and steric hindrance.

Biology

- Bioactive Molecule in Drug Discovery It is investigated as a bioactive molecule in drug discovery.

- DNA Binding Bipyridine derivatives can bind to DNA, which may lead to cytotoxic effects in cancer cells.

- Protein Interaction Its structure allows it to interact with proteins involved in cell signaling pathways, potentially influencing cell proliferation and apoptosis.

Medicine

- Therapeutic Potential Explored for its therapeutic potential in treating various diseases.

- Anticancer Activity Derivatives similar to this compound have been found to induce apoptosis in human cancer cell lines. Structural modifications can enhance anticancer efficacy.

- Antimicrobial Studies This compound has demonstrated activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Industry

- Materials Development It is utilized in developing materials with specific electronic and optical properties.

This compound has potential biological applications because of its structural properties. The presence of a fluorine atom and a methyl group enhances its electronic properties, making it a candidate for biological applications.

Research indicates that this compound exhibits several biological activities.

Anticancer Activity

Studies have investigated the cytotoxic effects of bipyridine complexes, revealing that derivatives similar to this compound can induce apoptosis in human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Complex A | T24 Bladder Cancer | 5.0 | Induces apoptosis via the mitochondrial pathway |

| This compound | HepG2 Liver Cancer | TBD | Potential DNA intercalation |

Antimicrobial Studies

This compound has shown activity against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-4,4’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes . The presence of the fluorine atom and the methyl group can influence the electronic properties of the compound, affecting its binding affinity and reactivity .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on bipyridine frameworks significantly influence their electronic behavior. Below is a comparative analysis (Table 1):

Table 1: Substituent Effects on Bipyridine Derivatives

Electrochemical Behavior

Coordination Chemistry

- This compound: The fluorine atom enhances Lewis acidity at the pyridine nitrogen, favoring coordination with transition metals (e.g., Ag, Ni).

- dMebpy : Widely used in luminescent Eu(III) complexes due to its strong electron-donating capacity, improving ligand-to-metal charge transfer efficiency .

- Unsubstituted 4,4'-bipyridine: Forms flexible metal-organic frameworks (MOFs) with Ni²⁺, where structural deformation under guest molecule adsorption (e.g., methanol) affects diffusion barriers .

Thermal and Solvent Stability

- This compound: Fluorine’s inductive effect enhances thermal stability compared to non-fluorinated analogs. Decomposition occurs at 130–280°C in cocrystals, similar to 4,4'-bipyridine-based systems .

- Viologen-enolate polymers: Exhibit thermochromism but decompose in strong bases, limiting their solvent compatibility .

Chromic Materials

Viologens and monoquats derived from 4,4'-bipyridine show solvatochromic and thermochromic behavior due to extended π-conjugation. In contrast, this compound’s fluorine may enable unique halochromic responses, though this remains unexplored .

Biological Activity

2-Fluoro-3-methyl-4,4'-bipyridine is a bipyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the second position and a methyl group at the third position of one of the pyridine rings. Its molecular formula is C_10H_8F_N_2, with a molecular weight of approximately 188.21 g/mol. The substitution pattern enhances its electronic properties, making it a suitable candidate for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- DNA Binding : Similar compounds have demonstrated the ability to bind DNA, leading to cytotoxic effects in cancer cells .

- Protein Interaction : The compound's structure allows it to interact with proteins involved in cell signaling pathways, potentially influencing cell proliferation and apoptosis .

Anticancer Activity

A study investigating the cytotoxic effects of bipyridine complexes found that derivatives similar to this compound induced apoptosis in human cancer cell lines. The research highlighted the importance of structural modifications in enhancing anticancer efficacy. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Complex A | T24 Bladder Cancer | 5.0 | Induces apoptosis via mitochondrial pathway |

| This compound | HepG2 Liver Cancer | TBD | Potential DNA intercalation |

These findings suggest that optimizing the chemical structure can lead to improved therapeutic outcomes.

Antimicrobial Studies

In antimicrobial assessments, this compound showed significant activity against Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate its potential as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.